molecular formula C9H17NO2 B1342588 (1-Ethylpiperidin-4-yl)acetic acid CAS No. 915922-85-9

(1-Ethylpiperidin-4-yl)acetic acid

Cat. No.: B1342588
CAS No.: 915922-85-9
M. Wt: 171.24 g/mol
InChI Key: DDHNVBMJTWHLJI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Ethylpiperidin-4-yl)acetic acid typically involves the alkylation of piperidine derivatives. One common method includes the reaction of piperidine with ethyl bromoacetate under basic conditions to form the ethyl ester, which is then hydrolyzed to yield the desired acetic acid derivative .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This might involve continuous flow reactions and the use of industrial catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: (1-Ethylpiperidin-4-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (1-Ethylpiperidin-4-yl)acetic acid and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can enhance the binding affinity of these compounds to their targets, thereby modulating biological pathways . The exact mechanism can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Uniqueness: (1-Ethylpiperidin-4-yl)acetic acid is unique due to its specific substitution pattern on the piperidine ring, which can influence its chemical reactivity and biological activity. This makes it a versatile building block for the synthesis of a wide range of bioactive compounds .

Properties

IUPAC Name

2-(1-ethylpiperidin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-2-10-5-3-8(4-6-10)7-9(11)12/h8H,2-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDHNVBMJTWHLJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30596466
Record name (1-Ethylpiperidin-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30596466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915922-85-9
Record name 1-Ethyl-4-piperidineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915922-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1-Ethylpiperidin-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30596466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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